molecular formula C9H9ClO3 B2726733 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde CAS No. 532944-74-4

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B2726733
CAS No.: 532944-74-4
M. Wt: 200.62
InChI Key: NMRAFMVJEYGQEM-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde typically involves the chlorination of 3-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated benzaldehydes on cellular processes. It may also be investigated for its potential antimicrobial and anticancer properties .

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, affecting the compound’s reactivity and binding affinity . These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-3-ethoxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-7(10)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRAFMVJEYGQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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